molecular formula C19H17NO7 B251792 Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate

Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate

Cat. No.: B251792
M. Wt: 371.3 g/mol
InChI Key: PVPRDVMHXBYRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate, also known as DBI, is a synthetic organic compound that has gained attention in the field of scientific research due to its unique properties. DBI is a member of the isophthalic acid family, which is a class of compounds that have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors. GABA-A receptors are ionotropic receptors that are responsible for inhibitory neurotransmission in the central nervous system. By enhancing the activity of GABA-A receptors, this compound may increase the inhibitory tone in the brain, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including anxiolytic, anticonvulsant, and muscle relaxant effects. In animal studies, this compound has been shown to decrease anxiety-like behavior and increase the threshold for seizures. This compound has also been shown to have muscle relaxant effects, which may be due to its ability to enhance the activity of GABA-A receptors in the spinal cord.

Advantages and Limitations for Lab Experiments

One of the main advantages of Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate is its high purity and stability, which makes it a useful tool for scientific research. This compound is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate. One area of interest is the development of this compound-based compounds with improved pharmacological properties, such as increased potency and selectivity for certain GABA-A receptor subtypes. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with unique properties, such as biodegradability and biocompatibility. Finally, the study of this compound's effects on other neurotransmitter systems, such as the glutamatergic and dopaminergic systems, may provide new insights into its potential therapeutic applications.

Synthesis Methods

Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate can be synthesized using a variety of methods, including the reaction of 5-aminoisophthalic acid with dimethyl oxalate and the reaction of 5-carboxyisophthalic acid with 2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl chloride. The latter method is the most commonly used and yields a high purity product.

Scientific Research Applications

Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has shown promising results as an anticonvulsant and anxiolytic agent, with potential applications in the treatment of epilepsy and anxiety disorders. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In biochemistry, this compound has been used as a tool for the study of GABA-A receptors, which are important targets for the development of drugs for the treatment of neurological disorders.

Properties

Molecular Formula

C19H17NO7

Molecular Weight

371.3 g/mol

IUPAC Name

dimethyl 5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H17NO7/c1-24-18(22)12-7-13(19(23)25-2)9-14(8-12)20-17(21)11-3-4-15-16(10-11)27-6-5-26-15/h3-4,7-10H,5-6H2,1-2H3,(H,20,21)

InChI Key

PVPRDVMHXBYRIA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OC

Origin of Product

United States

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